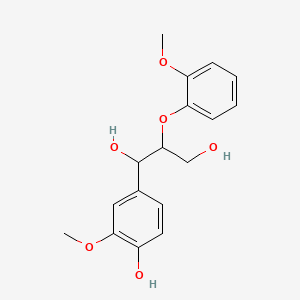

Guaiacylglycerol-beta-guaiacyl ether

Beschreibung

structure given in first source

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(4-hydroxy-3-methoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O6/c1-21-13-5-3-4-6-14(13)23-16(10-18)17(20)11-7-8-12(19)15(9-11)22-2/h3-9,16-20H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPZSOILKWHVNNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OC(CO)C(C2=CC(=C(C=C2)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7382-59-4 | |

| Record name | 7382-59-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to the Chemical Properties of Guaiacylglycerol-β-guaiacyl Ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guaiacylglycerol-β-guaiacyl ether (GGE) is a dimeric lignin (B12514952) model compound that represents the most abundant linkage in lignin, the β-O-4 aryl ether bond. Its structure consists of two guaiacyl units linked by a glycerol (B35011) ether bridge.[1] As a key model compound, GGE is instrumental in research focused on lignin depolymerization and valorization, biofuel production, and the development of novel therapeutics targeting lignin-rich biomass. This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, supported by experimental data and visualizations.

Chemical and Physical Properties

Guaiacylglycerol-β-guaiacyl ether is a white to off-white crystalline powder.[2] Its core chemical and physical properties are summarized in the table below, providing a foundational dataset for experimental design and computational modeling.

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₀O₆ | [3] |

| Molecular Weight | 320.34 g/mol | [3] |

| Melting Point | 97.5-98.5 °C | [4] |

| Boiling Point (Predicted) | 530.7±50.0 °C | [4] |

| Density (Predicted) | 1.214±0.06 g/cm³ | [4] |

| CAS Number | 7382-59-4 | [2] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural elucidation of Guaiacylglycerol-β-guaiacyl ether is heavily reliant on NMR spectroscopy. Below are the assigned chemical shifts for ¹³C NMR in CDCl₃.

| Atom ID | Author Nomenclature | Chemical Shift (ppm) |

| C1 | OMe | 55.86 |

| C2 | OMe | 55.94 |

| C10 | G | 60.75 |

| C17 | A | 72.78 |

| C16 | B | 87.02 |

| C9 | A2 | 108.81 |

| C5 | B2 | 112.19 |

| C8 | A5 | 114.31 |

| C6 | B5 | 118.90 |

| C7 | A6 | 119.50 |

| C4 | B6 | 121.28 |

| C3 | B4 | 122.51 |

| C15 | A1 | 133.02 |

| C12 | A4 | 145.47 |

| C11 | A3 | 146.73 |

| C14 | B1 | 148.43 |

| C13 | B3 | 151.40 |

Data sourced from the Biological Magnetic Resonance Bank (BMRB), entry bmse010041.[4]

¹H NMR spectra are also crucial for structural confirmation, though a consolidated table of chemical shifts and coupling constants is context-dependent based on the solvent and specific isomeric form (erythro/threo). Researchers are advised to consult primary literature for detailed ¹H NMR data corresponding to their specific experimental conditions.[5][6]

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique for identifying Guaiacylglycerol-β-guaiacyl ether and its degradation products. The electron ionization (EI) mass spectrum of the parent compound is characterized by a molecular ion peak and several key fragment ions.

| m/z | Putative Fragment |

| 320 | [M]⁺ |

| 153 | |

| 150 | |

| 124 |

Data sourced from PubChem CID 6424189.[3]

Experimental Protocols

Synthesis of Guaiacylglycerol-β-guaiacyl ether

The synthesis of Guaiacylglycerol-β-guaiacyl ether is a multi-step process that begins with guaiacol (B22219) as the starting material. The following is a consolidated five-step protocol based on established methodologies.[1][7][8][9][10][11][12]

Step 1: Synthesis of 4-Acetyl-guaiacol

-

To a solution of guaiacol (0.1 mmol) and anhydrous ZnCl₂ (0.125 mmol) in acetic acid (125 mL), add acetic anhydride (B1165640) (0.11 mmol) dropwise over 30 minutes at room temperature.[1]

-

Heat the reaction mixture to 90-95 °C and maintain this temperature for 5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]

-

After cooling to room temperature, remove the acetic acid under reduced pressure.[1]

-

Quench the residue with water (300 mL) and extract the product.[1]

-

Recrystallize the crude product from n-hexane to yield 4-acetyl-guaiacol.[1]

Step 2: Bromination of 4-Acetyl-guaiacol

-

Dissolve 4-acetyl-guaiacol in a suitable solvent such as a biphasic mixture of dichloromethane (B109758) and water.

-

Add N-bromosuccinimide (NBS) and a radical initiator like AIBN (Azobisisobutyronitrile).

-

Reflux the mixture while irradiating with a light source (e.g., a sun lamp) to initiate the bromination at the alpha-position of the acetyl group.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After completion, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-(α-bromoacetyl)-guaiacol.

Step 3: Condensation of 4-(α-bromoacetyl)-guaiacol with Guaiacol

-

Prepare guaiacol sodium by dissolving sodium (7.0 g) in ethanol (B145695) followed by the slow addition of guaiacol (30.0 g) at 45 °C.

-

Evaporate the solution in a vacuum to obtain a white solid of guaiacol sodium.

-

Add a solution of 4-(α-bromoacetyl)-guaiacol (5.0 g) in dry N,N-dimethylformamide (DMF) to a stirred solution of guaiacol sodium.

-

Stir the mixture for 30 minutes and then pour it into ice water.

-

Acidify the solution to pH 3.0 with 5% hydrochloric acid to precipitate the product, 4-(α-(2-methoxyphenoxy)-acetyl)–guaiacol.

Step 4: Hydroxymethylation of 4-(α-(2-methoxyphenoxy)-acetyl)–guaiacol

-

To a solution of 4-(α-(2-methoxyphenoxy)-acetyl)–guaiacol (3.0 g) in ethanol, add anhydrous potassium carbonate (2.5 g) and formaldehyde (B43269) (40 mL).

-

Stir the mixture for 3 hours at 55 °C.

-

Pour the mixture into water and acidify to pH 3.0 with 5% hydrochloric acid.

-

Extract the product with dichloromethane, dry over anhydrous sodium sulfate, and concentrate to yield 4-(α-(2-methoxyphenoxy)-β-hydroxypropanoyl)-guaiacol.

Step 5: Reduction to Guaiacylglycerol-β-guaiacyl ether

-

Add sodium borohydride (B1222165) (0.3 g) to a solution of 4-(α-(2-methoxyphenoxy)-β-hydroxypropanoyl)-guaiacol (1.0 g) in 100 mL of 0.1 M sodium hydroxide (B78521) under a nitrogen atmosphere.[8][10][11]

-

Stir the mixture for 10 hours.[8]

-

Acidify to pH 3.0 with 5% hydrochloric acid.[8]

-

Extract the product with dichloromethane, wash with distilled water, and dry over anhydrous sodium sulfate.[8]

-

Remove the solvent under reduced pressure and purify the resulting residue by column chromatography to obtain Guaiacylglycerol-β-guaiacyl ether as a slightly yellow oil.[8]

Analytical Protocols

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)

This technique is employed to study the thermal degradation of Guaiacylglycerol-β-guaiacyl ether.

-

Place approximately 0.5 mg of the sample into a pyrolysis unit.

-

Set the pyrolysis temperature (e.g., ranging from 200 °C to 800 °C) and time (e.g., 15 seconds).

-

Purge the pyrolysis products with high purity helium into the gas chromatograph.

-

Separate the products on a suitable capillary column (e.g., HP-5MS).

-

Use a temperature program for the GC oven to elute the compounds (e.g., hold at 50 °C for 1 min, then ramp to 250 °C at 10 °C/min).

-

Detect and identify the fragments using a mass spectrometer operating in electron impact (EI) ionization mode.

Enzymatic Degradation and Product Analysis

This protocol is used to investigate the biodegradation of Guaiacylglycerol-β-guaiacyl ether.

-

Prepare a reaction mixture containing Guaiacylglycerol-β-guaiacyl ether as the substrate in a suitable buffer.

-

Initiate the reaction by adding the enzyme of interest (e.g., laccase from Bacillus amyloliquefaciens CotA).

-

Incubate the reaction under optimal conditions (temperature, pH, and time).

-

Stop the reaction and extract the products with an appropriate organic solvent (e.g., ethyl acetate).

-

Analyze the extracted products using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to identify and quantify the degradation products.

Reactivity and Degradation Pathways

Pyrolysis Pathway

The thermal decomposition of Guaiacylglycerol-β-guaiacyl ether proceeds through two primary pathways: Cβ-O homolysis and a concerted decomposition mechanism.[13] At lower temperatures, Cβ-O homolysis is the dominant reaction, leading to the formation of guaiacol as the major product. As the temperature increases, the concerted decomposition pathway becomes more significant, yielding a variety of phenolic compounds, including 2-hydroxybenzaldehyde and 2-methoxybenzaldehyde.[13]

Enzymatic Degradation Pathway by Bacillus amyloliquefaciens CotA

The laccase enzyme CotA from Bacillus amyloliquefaciens has been shown to effectively degrade Guaiacylglycerol-β-guaiacyl ether. The degradation process involves the cleavage of the β-O-4 ether bond and oxidation at the Cα position of the glycerol side chain.[7] This enzymatic reaction leads to the formation of several smaller aromatic compounds.

References

- 1. asianpubs.org [asianpubs.org]

- 2. This compound 7382-59-4 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 3. This compound | C17H20O6 | CID 6424189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. bmse010041 Guaiacylglycerol-B-guaiacyl Ether at BMRB [bmrb.io]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. researchgate.net [researchgate.net]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. scielo.br [scielo.br]

- 12. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]

- 13. scs.illinois.edu [scs.illinois.edu]

The Linchpin of Lignin: A Technical Guide to the Role and Analysis of β-O-4 Linkages

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lignin (B12514952), the second most abundant terrestrial biopolymer after cellulose, provides structural integrity to plant cell walls. Its complex, amorphous structure, a result of the oxidative polymerization of monolignols, presents both challenges and opportunities for valorization. Central to this complexity is the prevalence of various intermolecular linkages, among which the β-O-4 (beta-aryl ether) linkage is the most abundant and arguably the most significant. This technical guide provides an in-depth exploration of the pivotal role of β-O-4 linkages in the structure of lignin, detailing their formation, quantification, and the experimental protocols essential for their study. Understanding the characteristics of these linkages is paramount for developing efficient lignin depolymerization strategies, which are crucial for the production of biofuels, platform chemicals, and novel materials.

The Central Role of β-O-4 Linkages in Lignin's Architecture

The β-O-4 linkage is an ether bond connecting the β-carbon of one phenylpropanoid unit to the phenolic oxygen at the 4-position of an adjacent unit. Its prevalence is a defining feature of lignin's structure, though its abundance varies depending on the plant source.

Data Presentation: Abundance of β-O-4 Linkages

The frequency of β-O-4 linkages is a critical parameter in determining the reactivity and suitability of lignin for various applications. The following table summarizes the typical abundance of these linkages in different types of lignin.

| Lignin Source | Monolignol Composition | Typical Abundance of β-O-4 Linkages (% of total linkages) | References |

| Softwood (e.g., Pine, Spruce) | Primarily Guaiacyl (G) units | 45 - 50% | [1] |

| Hardwood (e.g., Birch, Poplar) | Guaiacyl (G) and Syringyl (S) units | 50 - 65% | [2][3] |

| Grasses (e.g., Switchgrass) | Guaiacyl (G), Syringyl (S), and p-Hydroxyphenyl (H) units | 35 - 80% (Varies significantly with species and tissue type) | [4] |

The higher proportion of β-O-4 linkages in hardwood lignin, which is rich in syringyl units, contributes to its relative ease of delignification compared to softwood lignin.[2] The chemical lability of the β-O-4 ether bond, with a bond dissociation energy (BDE) of approximately 274.0 kJ mol⁻¹, makes it a primary target for cleavage in lignin depolymerization processes.[5]

Lignin Biosynthesis and the Formation of β-O-4 Linkages

The formation of β-O-4 linkages is a key step in the radical polymerization of monolignols. This process begins with the biosynthesis of monolignols—p-coumaryl, coniferyl, and sinapyl alcohols—from phenylalanine. These monolignols are then transported to the cell wall, where they are oxidized by peroxidases and laccases to form resonance-stabilized phenoxy radicals. The subsequent coupling of these radicals leads to the formation of the various linkages found in lignin.

Signaling Pathway: Monolignol Biosynthesis

The following diagram illustrates the generalized pathway for the biosynthesis of the three main monolignols.

References

An In-depth Technical Guide to the Biological Significance of Guaiacylglycerol-β-guaiacyl Ether

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guaiacylglycerol-β-guaiacyl ether (GGE) is a prominent dimeric lignin (B12514952) model compound that embodies the most common linkage in native lignin, the β-O-4 aryl ether bond. This structural characteristic makes it an indispensable tool for researchers studying the intricate mechanisms of lignin biodegradation and chemical depolymerization. While its primary significance lies in the field of biomass valorization and biofuel research, its phenolic structure suggests potential for broader biological activities. This technical guide provides a comprehensive overview of the synthesis, metabolism, and known biological functions of GGE. It details experimental protocols for its synthesis and degradation analysis and outlines methodologies for assessing its potential antioxidant, anti-inflammatory, and cytotoxic effects. Although direct quantitative data on these latter activities are limited in current literature, this guide equips researchers with the necessary protocols to explore these underexplored facets of this important biomolecule.

Introduction

Lignin, a complex aromatic polymer, constitutes a significant and underutilized component of lignocellulosic biomass. Its valorization into biofuels and value-added chemicals is a cornerstone of developing sustainable biorefineries. The β-O-4 aryl ether linkage is the most abundant intermolecular bond in lignin, accounting for approximately 50-60% of all linkages. Guaiacylglycerol-β-guaiacyl ether (GGE) serves as a crucial model compound, representing this key structural motif.[1] Its use allows for detailed investigations into the enzymatic and chemical cleavage of the β-O-4 bond, providing insights applicable to the breakdown of complex lignin polymers.[1] While its role as a model compound is well-established, the inherent phenolic and guaiacyl moieties of GGE suggest potential for other biological activities, such as antioxidant, anti-inflammatory, and antimicrobial effects, which are common among phenolic compounds. This guide aims to consolidate the current knowledge on GGE, providing both established data and the experimental frameworks needed to further investigate its biological significance.

Synthesis and Characterization

The synthesis of guaiacylglycerol-β-guaiacyl ether is a multi-step process typically starting from guaiacol (B22219). Several synthetic routes have been reported, with a common strategy involving the formation of a key intermediate, 4-(α-bromoacetyl)-guaiacol, followed by condensation with another guaiacol molecule.

Experimental Protocol: Synthesis of Guaiacylglycerol-β-guaiacyl ether

A widely adopted synthetic method involves five main reaction steps starting from guaiacol.[2][3]

-

Acetylation of Guaiacol: Guaiacol is first acetylated to form 4-acetyl-guaiacol.

-

Bromination: The 4-acetyl-guaiacol is then brominated to yield 4-(α-bromoacetyl)-guaiacol. This compound serves as a key electrophilic intermediate.

-

Condensation: The 4-(α-bromoacetyl)-guaiacol is condensed with a second molecule of guaiacol in the presence of a base to form 4-(α-(2-methoxyphenoxy)-acetyl)–guaiacol. This step creates the characteristic β-O-4 ether linkage.

-

Hydroxymethylation: The resulting ketone is then reacted with formaldehyde (B43269) in a condensation reaction to introduce a hydroxymethyl group, forming 4-(α-(2-methoxyphenoxy)-β-hydroxypropanoyl)-guaiacol.

-

Reduction: Finally, the ketone is reduced using a reducing agent like sodium borohydride (B1222165) to yield the target compound, guaiacylglycerol-β-guaiacyl ether.[2]

The final product is typically purified by column chromatography.[2]

Characterization

The structure of the synthesized guaiacylglycerol-β-guaiacyl ether is confirmed using various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H-NMR and 2D-NMR (such as HSQC) are used to elucidate the detailed chemical structure and confirm the presence of the β-O-4 linkage and the guaiacyl and glycerol (B35011) moieties.[2][4]

-

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound and to aid in structural confirmation.[5]

The workflow for the synthesis and characterization of GGE is depicted in the diagram below.

Biological Significance: Metabolism and Degradation

The primary biological significance of guaiacylglycerol-β-guaiacyl ether lies in its role as a substrate for enzymes involved in lignin degradation. Understanding how microorganisms and their enzymes break down this model compound is crucial for developing efficient biorefinery processes.

Enzymatic Degradation

Various microorganisms, including bacteria and fungi, produce enzymes capable of cleaving the β-O-4 ether bond of GGE. Laccases and peroxidases are among the most studied enzymes in this context.

Laccases, a type of multi-copper oxidase, can oxidize phenolic compounds, including GGE. The degradation often proceeds more efficiently in the presence of small molecule mediators, such as syringaldehyde, acetosyringone, and methyl syringate, which act as electron shuttles.[6][7] The degradation of GGE by a laccase-mediator system (LMS) can lead to both the cleavage of the β-O-4 bond and Cα-oxidation.[6]

Quantitative Data on Laccase-Mediated Degradation of GGE

| Mediator | GGE Degradation (%) | GGE Polymerization (%) | Reference |

| ABTS | 7.6 | 26.9 | [6] |

| Syringaldehyde | 9.3 | 35.7 | [6] |

| Acetosyringone | 9.9 | 23.5 | [6] |

| Methyl Syringate | 10.8 | 21.8 | [6] |

| Laccase alone | 4.6 | 33.3 | [6] |

Table 1: Degradation and polymerization of GGE by Trametes versicolor laccase with different mediators.[6]

This protocol is adapted from the study by Feng et al. (2021).[6]

-

Reaction Setup: Prepare a reaction mixture containing GGE (e.g., 1 mM), a mediator (e.g., syringaldehyde, 0.1 mM), and laccase (e.g., 0.1 U/mL) in a suitable buffer (e.g., 100 mM sodium acetate (B1210297) buffer, pH 4.5).

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with shaking.

-

Sampling: At various time points, withdraw aliquots of the reaction mixture.

-

Quenching: Stop the enzymatic reaction in the aliquots by adding a quenching solution (e.g., methanol).

-

Analysis: Analyze the quenched samples using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a mass spectrometer to quantify the remaining GGE and identify degradation products.

The proposed pathway for laccase-mediated degradation of GGE is illustrated below.

Thermal and Chemical Degradation

GGE is also extensively used to study the thermal and chemical degradation of lignin. Pyrolysis-gas chromatography/mass spectrometry (Py-GC/MS) is a common technique to investigate its thermal decomposition pathways. At lower temperatures, the primary pyrolysis product is guaiacol, resulting from the homolysis of the Cβ-O bond.[2] At higher temperatures, a more complex mixture of phenolic compounds is produced.[2] The stability of GGE has also been evaluated under various pH conditions and in subcritical water, providing baseline data for hydrothermal liquefaction processes.[8]

Quantitative Data on GGE Degradation under Subcritical Water Treatment

| Temperature (°C) | GGE Conversion (%) | Reference |

| 150 | Partial | [8] |

| 200 | ~100 | [8] |

| 250 | ~100 | [8] |

Table 2: Conversion of GGE after 1 hour of treatment in subcritical water.[8]

Potential Biological Activities and Therapeutic Applications

While the majority of research on GGE has focused on its role as a lignin model, its chemical structure, featuring phenolic hydroxyl groups, suggests potential for a range of biological activities relevant to drug development. However, there is a notable lack of direct quantitative data for GGE in many standard biological assays. The following sections outline the protocols that would be employed to investigate these potential activities.

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties due to their ability to donate hydrogen atoms or electrons to scavenge free radicals.

-

Preparation: Prepare a stock solution of GGE in a suitable solvent (e.g., methanol (B129727) or DMSO). Also, prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Reaction: In a 96-well plate, add various concentrations of the GGE solution to the DPPH solution. A control containing only the solvent and DPPH is also prepared.

-

Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of GGE required to scavenge 50% of the DPPH radicals) can be determined.

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. Many phenolic compounds exhibit anti-inflammatory effects by modulating inflammatory signaling pathways. A related compound, threo-guaiacylglycerol (B1142452) beta-coniferyl ether, has been shown to inhibit nitric oxide production, a key inflammatory mediator.[9]

-

Cell Culture: Culture RAW 264.7 macrophage cells in a suitable medium. Seed the cells in a 96-well plate and allow them to adhere.

-

Treatment: Pre-treat the cells with various concentrations of GGE for a short period (e.g., 1 hour).

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and nitric oxide production.

-

Incubation: Incubate the cells for a longer period (e.g., 24 hours).

-

NO Measurement: Measure the amount of nitrite (B80452) (a stable product of NO) in the cell culture supernatant using the Griess reagent.

-

Cytotoxicity Assessment: Concurrently, perform a cell viability assay (e.g., MTT assay) to ensure that the observed reduction in NO is not due to cytotoxicity of the compound.

-

Data Analysis: Calculate the percentage of NO inhibition and determine the IC50 value.

The general workflow for assessing the anti-inflammatory activity of a compound is shown below.

Cytotoxicity and Potential Anticancer Activity

Evaluating the cytotoxicity of a compound is a critical step in drug development. The MTT assay is a widely used method to assess cell viability.

-

Cell Seeding: Seed a chosen cell line (e.g., a cancer cell line or a normal cell line) in a 96-well plate and allow the cells to attach overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of GGE and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for a few hours (e.g., 4 hours) to allow the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of around 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Modulation of Cellular Signaling Pathways

The biological effects of compounds are often mediated through their interaction with specific cellular signaling pathways. Key inflammatory pathways include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. While no studies have directly implicated GGE in modulating these pathways, its phenolic structure makes them plausible targets. Investigating the effect of GGE on the activation of key proteins in these pathways (e.g., phosphorylation of p65 in the NF-κB pathway or phosphorylation of p38 and JNK in the MAPK pathway) using techniques like Western blotting would be a logical next step in elucidating its mechanism of action.

Conclusion and Future Directions

Guaiacylglycerol-β-guaiacyl ether is a cornerstone molecule in the study of lignin chemistry and biochemistry. Its primary and well-documented biological significance is its role as a model substrate for understanding the degradation of the most prevalent linkage in lignin. This has provided invaluable insights into the development of enzymatic and chemical strategies for biomass conversion.

The potential for GGE to exhibit other biological activities, such as antioxidant, anti-inflammatory, and cytotoxic effects, remains largely unexplored. The phenolic nature of the molecule provides a strong rationale for investigating these properties. The experimental protocols detailed in this guide offer a clear roadmap for researchers to systematically evaluate these potential activities and quantify them using standard assays.

Future research should focus on:

-

Systematic Screening: Performing the described antioxidant, anti-inflammatory, and cytotoxicity assays to generate quantitative data (IC50 values) for GGE.

-

Mechanism of Action: Investigating the effects of GGE on key inflammatory and cell survival signaling pathways, such as NF-κB and MAPK.

-

Structure-Activity Relationship Studies: Synthesizing and testing derivatives of GGE to understand how modifications to its structure impact its biological activities.

By expanding the scope of research beyond its role as a lignin model, the scientific community can fully elucidate the biological significance of guaiacylglycerol-β-guaiacyl ether and potentially uncover new applications in the fields of biomedicine and drug development.

References

- 1. mdpi.com [mdpi.com]

- 2. Biological activities of lignin hydrolysate-related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Guaiacylglycerol-beta-guaiacyl Ether 7382-59-4 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. kinampark.com [kinampark.com]

- 7. researchgate.net [researchgate.net]

- 8. TGF-β and NF-κB signal pathway cross-talk is mediated through TAK1 and SMAD7 in a subset of head and neck cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to Guaiacylglycerol-β-guaiacyl Ether Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guaiacylglycerol-β-guaiacyl ether (GGE) is a prominent non-phenolic β-O-4 aryl ether linkage, which constitutes the most abundant type of linkage in lignin (B12514952). The cleavage of this ether bond is a critical step in lignin depolymerization, a process of significant interest for the sustainable production of biofuels, platform chemicals, and other value-added aromatic compounds. Understanding the enzymatic degradation pathways of GGE is paramount for harnessing the potential of lignin as a renewable feedstock and for developing novel biocatalytic systems. This technical guide provides a comprehensive overview of the core degradation pathways of GGE in both bacterial and fungal systems, detailing the enzymes, intermediate compounds, and final products. It further outlines experimental protocols for key assays and presents quantitative data where available.

Bacterial Degradation of Guaiacylglycerol-β-guaiacyl ether

The most well-characterized bacterial pathway for GGE degradation is found in the soil bacterium Sphingobium sp. strain SYK-6. This pathway involves a series of stereospecific enzymatic reactions that funnel GGE into central metabolic pathways.

Core Signaling Pathway in Sphingobium sp. SYK-6

The degradation of GGE in Sphingobium sp. SYK-6 is initiated by the oxidation of the α-hydroxyl group, followed by the glutathione-dependent cleavage of the β-aryl ether bond, and subsequent removal of glutathione (B108866). This process involves a suite of enzymes encoded by the lig gene cluster.

The degradation pathway can be summarized in the following key steps:

-

Cα-Dehydrogenation: The pathway is initiated by the NAD+-dependent oxidation of the α-hydroxyl group of the four stereoisomers of GGE to their corresponding α-keto derivatives, α-(2-methoxyphenoxy)-β-hydroxypropiovanillone (MPHPV). This reaction is catalyzed by stereospecific Cα-dehydrogenases: LigD, LigL, and LigN.[1][2][3] LigD specifically oxidizes (αR,βS)-GGE and (αR,βR)-GGE, while LigL and LigN convert (αS,βR)-GGE and (αS,βS)-GGE.[1][3]

-

β-Ether Cleavage: The resulting MPHPV enantiomers undergo cleavage of the β-O-4 ether linkage. This reaction is catalyzed by glutathione S-transferases (GSTs), specifically the β-etherases LigF, LigE, and LigP, and requires glutathione (GSH) as a cofactor.[2] These enzymes exhibit stereoselectivity, with LigF acting on (βS)-MPHPV and LigE and LigP acting on (βR)-MPHPV.[1][4] This step yields guaiacol (B22219) and a glutathionylated intermediate, α-glutathionyl-β-hydroxypropiovanillone (GS-HPV).

-

Glutathione Removal: The final step is the removal of the glutathione moiety from GS-HPV, which is catalyzed by the glutathione lyases LigG and LigQ.[1][2][3] LigG is specific for (βR)-GS-HPV, while LigQ can act on both (βR)- and (βS)-GS-HPV.[2][3] This reaction regenerates GSH and produces β-hydroxypropiovanillone (HPV).

-

Downstream Catabolism: The resulting HPV is further metabolized into central metabolic intermediates, such as vanillate.[1]

References

An In-depth Technical Guide to the Enzymatic Breakdown of Guaiacylglycerol-β-guaiacyl ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic breakdown of Guaiacylglycerol-β-guaiacyl ether (GGE), a model compound representing the most common β-O-4 aryl ether linkage in lignin (B12514952). The focus is on the well-characterized catabolic pathway in the bacterium Sphingobium sp. SYK-6, detailing the enzymes involved, their mechanisms of action, and relevant quantitative data. This document also includes detailed experimental protocols for key assays and visualizations of the metabolic pathway and experimental workflows.

The Enzymatic Breakdown Pathway of Guaiacylglycerol-β-guaiacyl ether

The degradation of GGE is a multi-step process primarily elucidated in Sphingobium sp. SYK-6.[1] This pathway involves a series of stereospecific enzymatic reactions that cleave the β-O-4 ether linkage, a critical step in lignin depolymerization.[2][3] The process can be broadly divided into three key stages: Cα-oxidation, β-ether cleavage, and glutathione (B108866) conjugate elimination.[4][5][6]

Stage 1: Cα-Oxidation by Dehydrogenases

The initial step in GGE catabolism is the stereospecific oxidation of the α-hydroxyl group, catalyzed by NAD+-dependent Cα-dehydrogenases.[7][8] Sphingobium sp. SYK-6 possesses multiple Cα-dehydrogenase enzymes, each exhibiting specificity for different stereoisomers of GGE.[7][9] The LigD and LigO enzymes are responsible for the oxidation of (αR)-configured substrates, while LigL and LigN act on (αS)-configured substrates.[6][7] This oxidation reaction converts GGE into its corresponding ketone, α-(2-methoxyphenoxy)-β-hydroxypropiovanillone (MPHPV).[10]

Stage 2: β-Ether Cleavage by β-Etherases

The second stage involves the cleavage of the β-O-4 aryl ether bond in MPHPV. This reaction is catalyzed by a class of enzymes known as β-etherases, which are glutathione S-transferases (GSTs).[11][12] These enzymes require glutathione (GSH) as a co-substrate for their catalytic activity.[13] Similar to the Cα-dehydrogenases, the β-etherases also exhibit stereospecificity. LigF acts on the (βS)-enantiomer of MPHPV, while LigE and LigP act on the (βR)-enantiomer.[11][14] The reaction proceeds via a nucleophilic attack of glutathione on the β-carbon of MPHPV, resulting in the cleavage of the ether bond and the formation of guaiacol (B22219) and α-glutathionyl-β-hydroxypropiovanillone (GS-HPV).[11]

Stage 3: Glutathione Elimination by Glutathione Lyases

The final step in this pathway is the removal of the glutathione moiety from GS-HPV, a reaction catalyzed by glutathione lyases, which are also members of the GST superfamily.[15] In Sphingobium sp. SYK-6, the enzymes LigG and LigQ are responsible for this step.[16] LigG shows significantly higher activity towards (βR)-GS-HPV, while LigQ is more active on (βS)-GS-HPV.[2][16] This reaction yields β-hydroxypropiovanillone (HPV) and oxidized glutathione (GSSG), and is crucial for the recycling of cellular glutathione.[16] The resulting HPV can then enter central metabolic pathways.[8]

Quantitative Data on Enzymatic Activity

The following tables summarize the available quantitative data for the key enzymes involved in the breakdown of GGE and its derivatives.

Table 1: Kinetic Parameters of Key Enzymes in the GGE Degradation Pathway

| Enzyme | Organism | Substrate | Km (μM) | kcat (s-1) | Specific Activity (μmol·min-1·mg-1) |

| LigG | Sphingobium sp. SYK-6 | (βR)-GS-HPV | N/A | N/A | 33 ± 1 |

| LigG | Sphingobium sp. SYK-6 | (βS)-GS-HPV | N/A | N/A | 0.11 ± 0.01 |

| LigXc/LigXd | Sphingobium sp. SYK-6 | DDVA | 63.5 | 6.1 | N/A |

| LdpB | Sphingobium sp. SYK-6 | DGPD-keto II | N/A | N/A | 62 |

Note: N/A indicates that the data was not available in the reviewed literature. DDVA (5,5'-dehydrodivanillate) and DGPD-keto II are related to lignin degradation but are not direct intermediates of the GGE pathway.

Table 2: Optimal Reaction Conditions for β-Etherases

| Enzyme | Organism | Optimal pH | Optimal Temperature (°C) |

| LigE, LigF | Sphingobium sp. SYK-6 | 8.5 - 10.0 | 20 - 30 |

| LigF-AB11 | Altererythrobacter sp. B11 | 8.5 | 32 |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in studying the enzymatic breakdown of GGE.

Recombinant Expression and Purification of Lig Enzymes

Objective: To produce and purify recombinant Lig enzymes (e.g., LigD, LigF, LigG) for in vitro assays.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector with a GST-tag (e.g., pGEX series) containing the gene of interest

-

LB medium with appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., PBS with lysozyme, protease inhibitors, and DNase I)

-

Glutathione-agarose resin

-

Wash buffer (e.g., PBS)

-

Elution buffer (e.g., Tris-HCl with reduced glutathione)

Procedure:

-

Transform the expression plasmid into competent E. coli cells and select for positive colonies on antibiotic-containing agar (B569324) plates.[1][17]

-

Inoculate a single colony into a starter culture and grow overnight.[18]

-

Inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.[19]

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to incubate at a lower temperature (e.g., 18-25°C) for several hours or overnight.[1]

-

Harvest the cells by centrifugation and resuspend the cell pellet in lysis buffer.[20]

-

Lyse the cells by sonication or other appropriate methods and clarify the lysate by centrifugation.[21]

-

Apply the cleared lysate to a pre-equilibrated glutathione-agarose column.[22]

-

Wash the column extensively with wash buffer to remove unbound proteins.[20]

-

Elute the GST-tagged protein with elution buffer containing an excess of reduced glutathione.[20][23]

-

Analyze the purified protein by SDS-PAGE and determine the protein concentration.

Enzyme Assay for β-Etherase Activity

Objective: To determine the activity of a purified β-etherase on an oxidized GGE model compound (MPHPV).

Materials:

-

Purified β-etherase (e.g., LigF or LigE)

-

MPHPV substrate

-

Reduced glutathione (GSH)

-

Assay buffer (e.g., 20 mM HEPES, pH 8.0 or glycine/NaOH, pH 9.0)

-

Acetonitrile (B52724) or methanol (B129727) for reaction quenching

-

HPLC system with a C18 column and UV detector

Procedure:

-

Prepare a reaction mixture containing the assay buffer, MPHPV, and GSH at their final concentrations.[24][25]

-

Pre-incubate the reaction mixture at the desired temperature (e.g., 30°C).[25]

-

Initiate the reaction by adding a known amount of the purified β-etherase.[25]

-

Take aliquots at different time points and quench the reaction by adding an equal volume of acetonitrile or methanol.[10]

-

Centrifuge the quenched samples to precipitate the enzyme and filter the supernatant.[25]

-

Analyze the supernatant by HPLC to quantify the decrease in the substrate (MPHPV) and the formation of the product (guaiacol).[10]

-

Calculate the specific activity of the enzyme based on the rate of product formation or substrate consumption.

Analytical Methods for Substrate and Product Quantification

High-Performance Liquid Chromatography (HPLC):

-

System: HPLC with a UV detector.[10]

-

Column: Reversed-phase C18 column (e.g., TSKgel ODS-80TM, 6 by 150 mm).[10]

-

Mobile Phase: A mixture of water, acetonitrile, and a buffer (e.g., phosphate), often in a gradient.[10][26]

-

Flow Rate: Typically 1.0 ml/min.[10]

-

Detection: UV absorbance at 280 nm or 310 nm.[10]

-

Quantification: Based on calibration curves of authentic standards for GGE, MPHPV, and guaiacol.[27]

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Sample Preparation: For non-volatile compounds like GGE and its hydroxylated intermediates, derivatization (e.g., silylation) is often required to increase volatility.[4][5]

-

System: GC-MS with a capillary column.[28]

-

Column: A non-polar or semi-polar column (e.g., Stabilwax, HP-5MS).[4]

-

Carrier Gas: Helium.[4]

-

Temperature Program: A temperature gradient is typically used to separate compounds with different boiling points.[24]

-

Injection: Split or splitless injection depending on the concentration of the analytes.[4]

-

Detection: Mass spectrometry in scan mode to identify compounds based on their mass spectra.[4]

Visualizations

Enzymatic Breakdown Pathway of Guaiacylglycerol-β-guaiacyl ether

Caption: The enzymatic breakdown pathway of GGE in Sphingobium sp. SYK-6.

Experimental Workflow for Studying GGE Breakdown

Caption: A typical experimental workflow for studying the enzymatic breakdown of GGE.

References

- 1. sinobiological.com [sinobiological.com]

- 2. docs.nrel.gov [docs.nrel.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Identification and quantification of lignin monomers and oligomers from reductive catalytic fractionation of pine wood with GC × GC – FID/MS - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Structural and functional analysis of lignostilbene dioxygenases from Sphingobium sp. SYK-6 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Stereoinversion via Alcohol Dehydrogenases Enables Complete Catabolism of β-1-Type Lignin-Derived Aromatic Isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. Frontiers | From gene to biorefinery: microbial β-etherases as promising biocatalysts for lignin valorization [frontiersin.org]

- 12. Complete genome sequence of Sphingobium sp. strain SYK-6, a degrader of lignin-derived biaryls and monoaryls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cloning, expression, and biochemical characterization of β-etherase LigF from Altererythrobacter sp. B11 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Database Mining for Novel Bacterial β-Etherases, Glutathione-Dependent Lignin-Degrading Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Step-by-Step Guide to Expressing Recombinant Protein in E. coli [synapse.patsnap.com]

- 18. neb.com [neb.com]

- 19. iba-lifesciences.com [iba-lifesciences.com]

- 20. Purification of proteins fused to glutathione S-tranferase - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ukm.my [ukm.my]

- 22. Expression and purification of glutathione-S-transferase fusion proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. pubs.acs.org [pubs.acs.org]

- 26. pharmtech.com [pharmtech.com]

- 27. researchgate.net [researchgate.net]

- 28. Analytical pyrolysis pathways of guaiacyl glycerol-β-guaiacyl ether by Py-GC/MS :: BioResources [bioresources.cnr.ncsu.edu]

Stability of Guaiacylglycerol-β-guaiacyl Ether Across a Range of pH Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guaiacylglycerol-β-guaiacyl ether (GGE) is a dimeric lignin (B12514952) model compound that embodies the most prevalent linkage in native softwood lignin, the β-O-4 aryl ether bond.[1] Its structural resemblance to key motifs in this complex biopolymer makes it an invaluable tool for studying lignin degradation pathways, which is crucial for biofuel production, pulp and paper processing, and the development of value-added products from lignocellulosic biomass. Furthermore, understanding the stability of ether linkages, such as the one present in GGE, is of significant interest in drug development, where ether functional groups are common and their stability can impact a drug's shelf-life and metabolic fate. This technical guide provides an in-depth analysis of the stability of guaiacylglycerol-β-guaiacyl ether at different pH values, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying processes.

Data Presentation: pH-Dependent Stability of Guaiacylglycerol-β-guaiacyl Ether

The stability of guaiacylglycerol-β-guaiacyl ether was evaluated at room temperature over seven days across acidic, neutral, and alkaline conditions (pH 3, 7, and 10). The results indicate that the compound is largely stable under acidic and neutral conditions. However, a statistically significant decrease in concentration was observed at pH 10, particularly in glass containers, suggesting potential for hydrolysis or surface interactions in basic media.[2]

| pH | Container Material | Duration (days) | Stability Outcome | Key Findings |

| 3 | Glass and Plastic | 7 | Stable | No statistically significant change in concentration was observed. |

| 7 | Glass and Plastic | 7 | Stable | No statistically significant change in concentration was observed. |

| 10 | Glass | 7 | Minor Degradation | A statistically significant decrease in concentration was observed, suggesting a potential influence of adsorption and/or hydrolysis in basic media. |

| 10 | Plastic | 7 | Stable | Changes were not statistically significant, indicating a possible role of the container material in the observed degradation in glass. |

Experimental Protocols

The following is a detailed methodology for assessing the pH stability of guaiacylglycerol-β-guaiacyl ether, based on established research protocols.[1]

Materials and Reagents

-

Guaiacylglycerol-β-guaiacyl ether (Gβ2/GGE)

-

Buffer solutions: pH 3, pH 7, and pH 10

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (deionized or Milli-Q)

-

Glass and plastic vials

Sample Preparation and Incubation

-

Prepare stock solutions of guaiacylglycerol-β-guaiacyl ether in a suitable organic solvent (e.g., acetonitrile).

-

Aliquots of the stock solution are added to buffer solutions of pH 3, 7, and 10 to achieve the desired final concentration.

-

The samples are prepared in both glass and plastic vials to assess any potential interactions with the container surfaces.

-

Control samples (t=0) are taken immediately after preparation.

-

The vials are sealed and incubated at room temperature for a specified period (e.g., 7 days).

-

Samples are withdrawn at predetermined time points for analysis.

Analytical Method: HPLC-High-Resolution Mass Spectrometry (HPLC-TOF-MS)

The concentration of guaiacylglycerol-β-guaiacyl ether and any potential degradation products is quantified using a robust HPLC-TOF-MS method.[1]

-

HPLC System: Agilent 1260 Infinity or equivalent.

-

Column: C18, 2.1 × 159 mm, 3.5-µm particle size.[1]

-

Mobile Phase:

-

Gradient Program:

-

Injection Volume: 20 µL.[1]

-

Mass Spectrometer: Agilent 6224 TOF-MS or equivalent.

-

Ionization Mode: Positive Electrospray Ionization (ESI).[1]

-

Capillary Voltage: 5000 V.[1]

-

Fragmentor Voltage: 125 V.[1]

-

Nebulizer Pressure (Nitrogen): 25 psig.[1]

-

Drying Gas (Nitrogen) Flow Rate: 12 L/min.[1]

-

Gas Temperature: 350 °C.[1]

-

Mass Range: 50–1000 m/z.[1]

-

Data Analysis: The quantification is performed by extracting the ion chromatograms for the target analyte and its degradation products.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for assessing the pH stability of guaiacylglycerol-β-guaiacyl ether.

Caption: Experimental workflow for pH stability testing.

Potential Degradation Pathways

While guaiacylglycerol-β-guaiacyl ether is relatively stable at room temperature, under more forcing conditions (e.g., elevated temperatures), the β-O-4 ether linkage can undergo cleavage through different mechanisms depending on the pH. The following diagram illustrates simplified, plausible degradation pathways.

Caption: Conceptual degradation pathways of GGE.

Conclusion

Guaiacylglycerol-β-guaiacyl ether demonstrates considerable stability at room temperature in acidic and neutral aqueous solutions.[2] A minor instability is observed under alkaline conditions (pH 10), which may be influenced by the container material.[2] The provided experimental protocol offers a robust framework for researchers to conduct similar stability studies on lignin model compounds or other molecules containing ether linkages. The visualized workflows and potential degradation pathways offer a clear overview of the experimental process and the chemical transformations that may occur. This information is vital for applications ranging from biomass conversion to the formulation and handling of pharmaceuticals.

References

Guaiacylglycerol-beta-guaiacyl ether CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Guaiacylglycerol-β-guaiacyl ether, a key model compound in lignin (B12514952) research. It covers its fundamental properties, detailed experimental protocols for its synthesis and degradation, and an exploration of its metabolic pathways.

Core Data Presentation

Guaiacylglycerol-β-guaiacyl ether is a dimer that represents the most common type of linkage found in lignin, the β-O-4 aryl ether bond. Its study is crucial for understanding lignin's complex structure and developing efficient methods for its depolymerization, a key step in biorefinery processes.

| Property | Value |

| CAS Number | 7382-59-4 |

| Molecular Weight | 320.34 g/mol |

| Molecular Formula | C₁₇H₂₀O₆ |

| Synonyms | GGE, 1-(4-Hydroxy-3-methoxyphenyl)-2-(2-methoxyphenoxy)-1,3-propanediol |

Experimental Protocols

Synthesis of Guaiacylglycerol-β-guaiacyl Ether

A common synthetic route for Guaiacylglycerol-β-guaiacyl ether involves a five-step process starting from guaiacol (B22219). A key step in this synthesis is the condensation reaction between 4-(α-bromoacetyl)-guaiacol and guaiacol.[1][2][3] The resulting intermediate is then converted to the final product through a series of reactions including condensation with formaldehyde (B43269) and reduction with sodium borohydride.[3] The synthesis can be monitored by thin-layer chromatography (TLC), and the final product is characterized by ¹H-NMR and 2D-NMR spectroscopy.[3]

Microbial Degradation by Sphingobium sp. SYK-6

Sphingobium sp. SYK-6 is a well-studied bacterium capable of degrading a wide variety of lignin-related compounds, including Guaiacylglycerol-β-guaiacyl ether.[4][5] The degradation pathway involves a series of stereospecific enzymatic reactions.

Experimental Workflow:

Caption: Workflow for microbial degradation of Guaiacylglycerol-β-guaiacyl ether.

Enzymatic Degradation Pathway in Sphingobium sp. SYK-6

The enzymatic degradation of Guaiacylglycerol-β-guaiacyl ether in Sphingobium sp. SYK-6 is a well-characterized pathway involving several key enzymes.

Signaling Pathway:

Caption: Enzymatic degradation pathway of Guaiacylglycerol-β-guaiacyl ether.

Detailed Methodologies for Key Enzymatic Assays:

-

NAD⁺-dependent Dehydrogenase (LigD, LigL, LigN, LigO) Assay:

-

Reaction Buffer: 25 mM phosphate (B84403) (pH 6.5–7.5) or Tris (pH 7.5–9).[6]

-

Cofactor: 5 mM NAD⁺.[6]

-

Substrate: 6.25 to 100 µM of the appropriate stereoisomer of Guaiacylglycerol-β-guaiacyl ether.[6]

-

Enzyme Concentration: Approximately 3.125 nM.[6]

-

Incubation: 30 °C for 10 minutes.[6]

-

Quenching: Addition of an equal volume of 5% (v/v) formic acid.[6]

-

Analysis: The formation of NADH can be monitored spectrophotometrically, or the reaction products can be analyzed by HPLC.

-

-

Glutathione (B108866) S-Transferase (β-etherase) (LigE, LigF, LigP) Assay:

-

The assay follows the conversion of MPHPV in the presence of glutathione (GSH) to guaiacol and GS-HPV. The reaction products are typically analyzed by HPLC or mass spectrometry.

-

-

Glutathione Lyase (LigG) Assay:

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) Analysis

Py-GC/MS is a powerful technique to study the thermal degradation of Guaiacylglycerol-β-guaiacyl ether, providing insights into the cleavage of the β-O-4 linkage at different temperatures.

Experimental Workflow:

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Analytical pyrolysis pathways of guaiacyl glycerol-β-guaiacyl ether by Py-GC/MS :: BioResources [bioresources.cnr.ncsu.edu]

- 4. Metabolic modification of Sphingobium lignivorans SYK-6 for lignin valorization through the discovery of an unusual transcriptional repressor of lignin-derived dimer catabolism - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Characterization of Sphingomonas paucimobilis SYK-6 genes involved in degradation of lignin-related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structural and Biochemical Characterization of the Early and Late Enzymes in the Lignin β-Aryl Ether Cleavage Pathway from Sphingobium sp. SYK-6 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Guaiacylglycerol-β-guaiacyl Ether: A Detailed Protocol for Researchers

For Immediate Release

This application note provides a comprehensive protocol for the synthesis of Guaiacylglycerol-β-guaiacyl ether, a key lignin (B12514952) model compound used in diverse areas of research, including biofuels, pulp and paper chemistry, and drug development. The detailed five-step synthesis, starting from readily available guaiacol (B22219), is presented with clear experimental procedures and quantitative data to ensure reproducibility for researchers, scientists, and professionals in drug development.

Data Summary

The following table summarizes the key quantitative data for each step of the synthesis, providing a clear overview of the expected yields and reaction times.

| Step | Reaction | Reactants | Product | Typical Yield (%) |

| 1 | Friedel-Crafts Acylation | Guaiacol, Acetic Anhydride (B1165640), Zinc Chloride | 4-Acetyl-guaiacol | ~75% |

| 2 | α-Bromination | 4-Acetyl-guaiacol, Copper(II) Bromide | 4-(α-Bromoacetyl)-guaiacol | ~80% |

| 3 | Williamson Ether Synthesis | 4-(α-Bromoacetyl)-guaiacol, Guaiacol, Potassium Carbonate | 4-(α-(2-Methoxyphenoxy)-acetyl)-guaiacol | ~70% |

| 4 | Aldol Condensation | 4-(α-(2-Methoxyphenoxy)-acetyl)-guaiacol, Formaldehyde (B43269), Potassium Carbonate | 4-(α-(2-Methoxyphenoxy)-β-hydroxypropanoyl)-guaiacol | ~60% |

| 5 | Reduction | 4-(α-(2-Methoxyphenoxy)-β-hydroxypropanoyl)-guaiacol, Sodium Borohydride (B1222165) | Guaiacylglycerol-β-guaiacyl ether | ~85% |

| Overall Yield | ~11.5% [1] |

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of Guaiacylglycerol-β-guaiacyl ether.

Step 1: Synthesis of 4-Acetyl-guaiacol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine guaiacol (1.0 eq), and anhydrous zinc chloride (1.2 eq) in glacial acetic acid.

-

Addition of Reagent: Slowly add acetic anhydride (1.1 eq) to the mixture at room temperature.

-

Reaction: Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours.

-

Work-up: After cooling to room temperature, pour the reaction mixture into ice-water. A precipitate of 4-acetyl-guaiacol will form.

-

Purification: Collect the solid by filtration, wash with cold water, and recrystallize from ethanol (B145695) to obtain pure 4-acetyl-guaiacol.

Step 2: Synthesis of 4-(α-Bromoacetyl)-guaiacol

-

Reaction Setup: In a round-bottom flask, dissolve 4-acetyl-guaiacol (1.0 eq) in a suitable solvent such as chloroform (B151607) or ethyl acetate.

-

Addition of Brominating Agent: Add copper(II) bromide (2.2 eq) to the solution.

-

Reaction: Reflux the mixture for 3-5 hours. The reaction can be monitored by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture and filter to remove copper(I) bromide. Wash the filtrate with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate).

Step 3: Synthesis of 4-(α-(2-Methoxyphenoxy)-acetyl)-guaiacol

-

Reaction Setup: In a round-bottom flask, dissolve 4-(α-bromoacetyl)-guaiacol (1.0 eq) and guaiacol (1.2 eq) in a polar aprotic solvent like acetone (B3395972) or DMF.

-

Addition of Base: Add anhydrous potassium carbonate (1.5 eq) to the mixture.

-

Reaction: Heat the mixture to reflux and stir for 12-16 hours.

-

Work-up: After cooling, filter off the inorganic salts. Evaporate the solvent from the filtrate.

-

Purification: Dissolve the residue in dichloromethane, wash with water and brine. Dry the organic layer and remove the solvent. Purify the product by column chromatography (silica gel, eluent: hexane/ethyl acetate).

Step 4: Synthesis of 4-(α-(2-Methoxyphenoxy)-β-hydroxypropanoyl)-guaiacol

-

Reaction Setup: Dissolve 4-(α-(2-methoxyphenoxy)-acetyl)-guaiacol (1.0 eq) in a mixture of dioxane and water.

-

Addition of Reagents: Add an aqueous solution of formaldehyde (37 wt. %, 1.5 eq) and potassium carbonate (0.2 eq).

-

Reaction: Stir the mixture at room temperature for 24-48 hours.

-

Work-up: Neutralize the reaction mixture with dilute hydrochloric acid. Extract the product with ethyl acetate.

-

Purification: Wash the organic extract with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography (silica gel, eluent: hexane/ethyl acetate).

Step 5: Synthesis of Guaiacylglycerol-β-guaiacyl ether

-

Reaction Setup: Dissolve 4-(α-(2-methoxyphenoxy)-β-hydroxypropanoyl)-guaiacol (1.0 g) in 100 mL of a 0.1 M sodium hydroxide (B78521) solution under a nitrogen atmosphere.[1]

-

Reduction: Add sodium borohydride (0.3 g) in portions to the solution.[1]

-

Reaction: Stir the mixture for 10 hours at room temperature.[1]

-

Work-up: Acidify the reaction mixture to pH 3.0 by adding 5% hydrochloric acid.[1] Extract the product with dichloromethane.[1]

-

Purification: Wash the organic layer with distilled water and dry over anhydrous sodium sulfate.[1] Remove the solvent under reduced pressure. Purify the resulting oil by column chromatography to obtain Guaiacylglycerol-β-guaiacyl ether as a slightly yellow oil.[1]

Synthesis Workflow

The following diagram illustrates the five-step synthesis process for Guaiacylglycerol-β-guaiacyl ether.

Caption: Five-step synthesis of Guaiacylglycerol-β-guaiacyl ether.

References

Application Notes and Protocols for 1H and 2D-NMR Analysis of Guaiacylglycerol-β-guaiacyl Ether

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the structural elucidation of guaiacylglycerol-β-guaiacyl ether, a significant lignin (B12514952) model compound, using 1H and 2D Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols outlined below are essential for researchers in biomass conversion, pulp and paper chemistry, and drug development fields where understanding lignin structure and degradation is crucial.

Introduction

Guaiacylglycerol-β-guaiacyl ether represents the most abundant linkage type (β-O-4) in lignin, making it a critical model compound for studying lignin's complex structure and reactivity.[1][2][3][4] Its analysis via NMR spectroscopy provides invaluable insights into the chemical environment of its constituent protons and carbons, facilitating the understanding of lignin degradation pathways and the development of novel biorefinery processes. This application note details the necessary protocols for acquiring and interpreting 1H, COSY, HSQC, and HMBC NMR spectra of this compound.

Experimental Protocols

A standardized approach to NMR analysis is crucial for obtaining high-quality, reproducible data. The following protocols are based on established methodologies for lignin model compounds.[5][6][7]

2.1. Sample Preparation

Proper sample preparation is the first step toward acquiring a high-resolution NMR spectrum.

-

Solvent Selection: Deuterated dimethyl sulfoxide (B87167) (DMSO-d6) is a common solvent for dissolving guaiacylglycerol-β-guaiacyl ether, typically at a concentration of 10-80 mg in 0.5-0.6 mL of solvent.[6][7] Deuterated chloroform (B151607) (CDCl3) can also be used.[5][8][9] The choice of solvent can influence chemical shifts.[10]

-

Procedure:

-

Accurately weigh approximately 10 mg of guaiacylglycerol-β-guaiacyl ether for 1H NMR or a higher concentration (around 80 mg) for 2D-NMR experiments to ensure a good signal-to-noise ratio.[6][7]

-

Transfer the sample to a clean, dry 5 mm NMR tube.

-

Add the appropriate volume of deuterated solvent (e.g., 0.5 mL of DMSO-d6).

-

Vortex the sample until the compound is fully dissolved. Gentle heating may be applied if necessary, but care should be taken to avoid degradation.

-

For quantitative analysis, an internal standard can be added.

-

2.2. NMR Data Acquisition

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

-

1H NMR Spectroscopy:

-

Purpose: To determine the chemical environment and multiplicity of protons.

-

Typical Parameters:

-

-

2D-NMR Spectroscopy:

-

COSY (Correlation Spectroscopy):

-

Purpose: To identify proton-proton (J-coupling) correlations, revealing which protons are coupled to each other within a spin system.[11][12]

-

Typical Parameters:

-

Pulse Program: Standard COSY experiment (e.g., 'cosygpmf' on Bruker instruments).

-

Spectral Width (F1 and F2): 10-12 ppm.

-

Number of Increments (F1): 256-512.

-

Number of Scans per Increment: 2-8.

-

-

-

HSQC (Heteronuclear Single Quantum Coherence):

-

Purpose: To identify direct one-bond correlations between protons and their attached carbons.[11][12]

-

Typical Parameters:

-

Pulse Program: Standard HSQC experiment with gradient selection (e.g., 'hsqcetgpsi' on Bruker instruments).[7]

-

Spectral Width (F2 - 1H): 10-12 ppm.

-

Spectral Width (F1 - 13C): 160-200 ppm.

-

Number of Increments (F1): 128-256.

-

Number of Scans per Increment: 4-16.

-

-

-

HMBC (Heteronuclear Multiple Bond Correlation):

-

Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and identifying quaternary carbons.[11][12]

-

Typical Parameters:

-

Pulse Program: Standard HMBC experiment with gradient selection (e.g., 'hmbcgplpndqf' on Bruker instruments).

-

Spectral Width (F2 - 1H): 10-12 ppm.

-

Spectral Width (F1 - 13C): 200-220 ppm.

-

Number of Increments (F1): 256-512.

-

Number of Scans per Increment: 8-32.

-

Long-range coupling delay optimized for 4-8 Hz.

-

-

-

2.3. Data Processing

-

Software: Standard NMR processing software such as MestReNova, TopSpin, or ACD/Labs can be used.

-

Procedure:

-

Apply a window function (e.g., exponential or sine-bell) to the FID to improve the signal-to-noise ratio or resolution.

-

Perform a Fourier transform.

-

Phase correct the spectrum manually or automatically.

-

Calibrate the chemical shift scale. For 1H NMR in DMSO-d6, the residual solvent peak at 2.50 ppm is typically used as a reference.[7] For 13C NMR, the DMSO-d6 peak at 39.52 ppm is used.

-

For 2D spectra, perform the same processing steps in both dimensions.

-

Data Presentation: NMR Data Summary

The following tables summarize the expected 1H and 13C NMR chemical shifts for guaiacylglycerol-β-guaiacyl ether based on published data. The numbering scheme for the atoms is provided in the diagram below.

Diagram of Guaiacylglycerol-β-guaiacyl ether Structure with Atom Numbering

Caption: Numbering scheme for guaiacylglycerol-β-guaiacyl ether.

Table 1: 1H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) in DMSO-d6

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Hα | ~4.80 | d | ~5.6 |

| Hβ | ~4.24 | m | |

| Hγa | ~3.57 | m | |

| Hγb | ~3.38 | m | |

| Ar-H (A2) | ~6.95 | d | ~1.8 |

| Ar-H (A5) | ~6.70 | d | ~8.0 |

| Ar-H (A6) | ~6.80 | dd | ~8.0, 1.8 |

| Ar-H (B-ring) | 6.85-7.10 | m | |

| OCH3 (A) | ~3.75 | s | |

| OCH3 (B) | ~3.71 | s | |

| α-OH | ~5.24 | d | ~4.0 |

| γ-OH | ~4.57 | t | ~5.6 |

| Ar-OH | ~8.70 | s |

Note: Chemical shifts can vary slightly depending on concentration and temperature.[7]

Table 2: 13C NMR Chemical Shifts (δ, ppm) in DMSO-d6

| Carbon | Chemical Shift (ppm) |

| Cα | ~72.0 |

| Cβ | ~87.0 |

| Cγ | ~60.0 |

| C1 (A) | ~131.0 |

| C2 (A) | ~110.0 |

| C3 (A) | ~147.0 |

| C4 (A) | ~145.0 |

| C5 (A) | ~115.0 |

| C6 (A) | ~118.0 |

| C1 (B) | ~149.0 |

| C2 (B) | ~112.0 |

| C3 (B) | ~120.0 |

| C4 (B) | ~121.0 |

| C5 (B) | ~115.5 |

| C6 (B) | ~112.5 |

| OCH3 (A) | ~55.6 |

| OCH3 (B) | ~55.5 |

Note: Assignments are based on HSQC and HMBC correlations.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the NMR analysis process, from sample preparation to final structural elucidation.

Caption: Workflow for NMR analysis of guaiacylglycerol-β-guaiacyl ether.

Data Interpretation

-

1H NMR: The aromatic region (6.7-7.1 ppm) will show signals corresponding to the protons on the two guaiacyl rings. The methoxy (B1213986) protons will appear as sharp singlets around 3.7-3.8 ppm. The protons on the glycerol (B35011) side chain (α, β, and γ) will appear in the range of 3.3-4.9 ppm, with their multiplicities providing initial structural information.

-

COSY: This spectrum will confirm the connectivity within the glycerol side chain, showing correlations between Hα and Hβ, and between Hβ and the two Hγ protons.

-

HSQC: This is a powerful experiment for assigning the carbon signals directly attached to protons. For example, the proton signal at ~4.80 ppm (Hα) will show a correlation to the carbon signal at ~72.0 ppm (Cα).

-

HMBC: The HMBC spectrum is key to confirming the overall structure. For instance, correlations from Hβ to C1 of the B-ring will confirm the β-O-4 linkage. Long-range correlations from the aromatic protons to the carbons within their respective rings will help in the unambiguous assignment of the aromatic signals.

By following these protocols and utilizing the provided data tables and workflow, researchers can confidently perform and interpret the 1H and 2D-NMR analysis of guaiacylglycerol-β-guaiacyl ether, leading to a deeper understanding of lignin chemistry.

References

- 1. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 2. Guaiacylglycerol-beta-guaiacyl ether | C17H20O6 | CID 6424189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. scispace.com [scispace.com]

- 5. glbrc.org [glbrc.org]

- 6. NMR studies of lignin and lignin-derived products: recent advances and perspectives | Russian Chemical Reviews [rcr.colab.ws]

- 7. Analytical pyrolysis pathways of guaiacyl glycerol-β-guaiacyl ether by Py-GC/MS :: BioResources [bioresources.cnr.ncsu.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. bmse010041 Guaiacylglycerol-B-guaiacyl Ether at BMRB [bmrb.io]

- 10. 1H NMR SPECTRA OF LIGNIN MODEL COMPOUNDS [research.chalmers.se]

- 11. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 12. google.com [google.com]

Application Note: Analysis of Guaiacylglycerol-β-guaiacyl ether using Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)

Introduction

Guaiacylglycerol-β-guaiacyl ether (GGE) is a dimeric model compound that represents the most abundant ether linkage in lignin (B12514952), the β-O-4 aryl ether bond.[1][2] Understanding the cleavage of this bond is critical for the development of efficient lignin depolymerization strategies in biorefineries and for optimizing pulping processes.[3][4] Pyrolysis-gas chromatography/mass spectrometry (Py-GC/MS) is a powerful analytical technique used to investigate the thermal decomposition of complex macromolecules like lignin by studying simpler model compounds.[5][6][7] This method provides detailed information about the pyrolysis products and the underlying reaction pathways, offering insights into the thermal stability and reactivity of specific lignin structures.[3][8]

This application note details a protocol for the Py-GC/MS analysis of Guaiacylglycerol-β-guaiacyl ether, outlining the experimental workflow, data interpretation, and expected results. The information is intended for researchers, scientists, and professionals in drug development and biomass research who are investigating lignin structure and degradation.

Principle of Py-GC/MS

Py-GC/MS is an analytical method where a sample is rapidly heated to a high temperature in an inert atmosphere. This process, known as pyrolysis, breaks down the molecule into smaller, volatile fragments. These fragments are then immediately introduced into a gas chromatograph (GC) for separation, followed by detection and identification using a mass spectrometer (MS). The resulting data provides a "fingerprint" of the original molecule's structure and thermal behavior. For GGE, this technique elucidates the cleavage mechanisms of the β-O-4 linkage at various temperatures.[9][3]

Experimental Protocol

This protocol provides a standard procedure for the analysis of GGE using a Py-GC/MS system. Parameters may need to be optimized based on the specific instrumentation available.

1. Sample Preparation

-

Sample: Guaiacylglycerol-β-guaiacyl ether (solid, crystalline powder).

-

Preparation: Weigh approximately 0.1-0.5 mg of the GGE sample directly into a pyrolysis sample cup or tube. No further sample pretreatment is typically required. Ensure the sample is placed at the bottom center of the cup for uniform heating.

2. Instrumentation

-

Pyrolyzer: A micro-furnace pyrolyzer capable of rapid heating rates and precise temperature control.

-

Gas Chromatograph (GC): A GC system equipped with a split/splitless injector and a capillary column suitable for separating phenolic compounds.

-

Mass Spectrometer (MS): A mass spectrometer (e.g., Quadrupole) capable of electron ionization (EI) and rapid scanning.

3. Py-GC/MS Analysis Parameters

The following table outlines typical parameters for the Py-GC/MS analysis of GGE.[9][10]

| Parameter | Setting |

| Pyrolyzer | |

| Pyrolysis Temperature | Programmed from 200°C to 800°C (e.g., 200, 300, 500, 600, 700, 800°C)[9][8] |

| Heating Mode | Flash Pyrolysis |

| Atmosphere | Helium (Inert) |

| Gas Chromatograph (GC) | |

| GC System | Shimadzu GCMS-QP2010 Ultra or equivalent[10] |

| Column | Stabilwax® (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent[10] |

| Carrier Gas | Helium, constant linear velocity (e.g., 50.0 cm/sec)[10] |

| Injector Temperature | 230 °C[10] |

| Injection Mode | Split (e.g., ratio 10:1)[10] |

| Oven Temperature Program | 50°C (hold 5 min), ramp at 10°C/min to 250°C (hold 10 min)[10] |

| Mass Spectrometer (MS) | |

| Interface Temperature | 250 °C[10] |

| Ion Source Temperature | 230 °C (Electron Ionization - EI)[10] |

| Ionization Energy | 70 eV |

| Mass Range | m/z 15 - 550[10] |

| Scan Speed | 2,000 u/sec[10] |

4. Data Analysis and Interpretation

-

Peak Identification: Identify the individual compounds separated by the GC based on their mass spectra. This is achieved by comparing the obtained spectra with a reference library (e.g., NIST/Wiley).

-

Chromatogram Analysis: Analyze the total ion chromatogram (TIC) to determine the retention times and relative abundance of the pyrolysis products.

-

Quantification: Calculate the relative peak area percentage for each identified compound to estimate its proportion in the total volatile products. This allows for the study of product distribution as a function of pyrolysis temperature.

Data Presentation: Pyrolysis Products of GGE

The pyrolysis of GGE yields a range of phenolic compounds, with the product distribution being highly dependent on the temperature.[9] The primary reaction at lower temperatures is the homolytic cleavage of the Cβ-O bond.[9][8] At higher temperatures, concerted decomposition and secondary cracking reactions become more prominent, leading to a more complex mixture of smaller molecules.[9][8]

The table below summarizes the relative content of major pyrolysis products identified at various temperatures.

Table 1: Identified Pyrolysis Products of Guaiacylglycerol-β-guaiacyl Ether at Various Temperatures [9][11]

| No. | Compound | 200°C | 300°C | 500°C | 600°C | 700°C | 800°C |

| 1 | Guaiacol | 97.12 | 92.34 | 75.43 | 68.91 | 55.32 | 40.12 |

| 2 | 2-Methoxybenzaldehyde | - | - | 10.11 | 9.87 | 7.65 | 5.43 |

| 3 | 2-Methoxy-4-vinylphenol | - | 2.11 | 5.32 | 6.45 | 4.21 | 2.89 |

| 4 | Vanillin | - | 1.54 | 3.45 | 4.12 | 3.54 | 2.11 |

| 5 | Trans-Isoeugenol | - | - | 1.87 | 2.34 | 1.98 | 1.56 |

| 6 | 2-Methoxy-4-propylphenol | - | - | 1.23 | 1.56 | 1.32 | 1.01 |

| 7 | 1-(3-hydroxy-4-methoxyphenyl)-ethanone | - | - | 0.98 | 1.12 | 0.95 | 0.76 |

| 8 | Catechol | - | - | - | 1.87 | 8.76 | 15.43 |

| 9 | 2-Methyl-phenol | - | - | - | 1.23 | 5.43 | 10.21 |

| 10 | 2-Hydroxy-benzaldehyde | - | - | 1.61 | 2.53 | 3.84 | 5.48 |

Relative content expressed as a percentage of the total peak area. "-" indicates not detected or below the limit of quantification.

Visualizations

Experimental Workflow Diagram

Pyrolysis Pathway Diagram

References

- 1. Chemical structure and pyrolysis response of beta-O-4 lignin model polymer :: BioResources [bioresources.cnr.ncsu.edu]

- 2. Guaiacylglycerol-beta-guaiacyl ether | C17H20O6 | CID 6424189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Stability and Reactivity of Guaiacylglycerol-β-Guaiacyl Ether, a Compound Modeling β-O-4 Linkage in Lignin | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ast.uga.edu [ast.uga.edu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Analytical pyrolysis pathways of guaiacyl glycerol-β-guaiacyl ether by Py-GC/MS :: BioResources [bioresources.cnr.ncsu.edu]

- 10. shimadzu.com [shimadzu.com]

- 11. researchgate.net [researchgate.net]